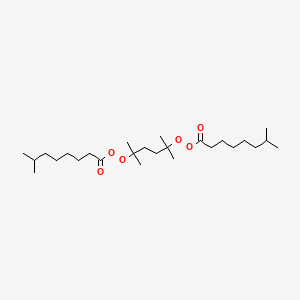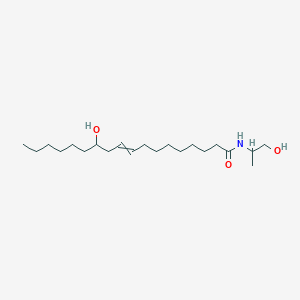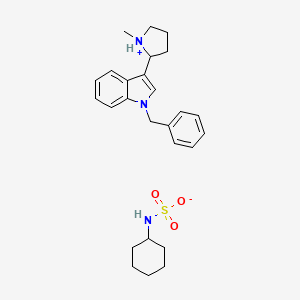
Cannabinol, tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrocannabinol involves several pathways, including chiral pool-based and asymmetric chemo- and biocatalytic approaches . One common method involves the reaction of olivetolic acid with geranyl pyrophosphate to form cannabigerolic acid, which is then cyclized to form tetrahydrocannabinol . Another method involves the use of Lewis acid catalysis to activate p-menth-2-ene-1,8-diol, resulting in the formation of tetrahydrocannabinol .
Industrial Production Methods: Industrial production of tetrahydrocannabinol typically involves the extraction of the compound from cannabis plants. This process includes the use of solvents such as ethanol or supercritical carbon dioxide to extract the cannabinoids, followed by purification steps to isolate tetrahydrocannabinol .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and isomerization . For example, it can be oxidized to form cannabinol, an oxidative degradation product . It can also undergo isomerization to form delta-8-tetrahydrocannabinol through the relocation of the double bond .
Common Reagents and Conditions: Common reagents used in the reactions of tetrahydrocannabinol include sulfur for oxidation and Lewis acids for cyclization reactions . The conditions for these reactions often involve heating and the use of specific catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of tetrahydrocannabinol include cannabinol, delta-8-tetrahydrocannabinol, and various other cannabinoids depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tetrahydrocannabinol has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential for synthetic modifications . In biology, it is researched for its interactions with the endocannabinoid system and its effects on various physiological processes . In medicine, tetrahydrocannabinol is used for its therapeutic effects, including pain relief, anti-inflammatory properties, and appetite stimulation . Industrially, it is used in the production of pharmaceuticals and other cannabinoid-based products .
Mécanisme D'action
Tetrahydrocannabinol exerts its effects by acting as a partial agonist at the cannabinoid receptors CB1 and CB2 . These receptors are located primarily in the central nervous system and the immune system, respectively . The interaction of tetrahydrocannabinol with these receptors leads to various physiological effects, including altered mood, perception, and appetite .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tetrahydrocannabinol include cannabidiol, cannabigerol, and cannabichromene . These compounds are also cannabinoids found in the cannabis plant and share some structural similarities with tetrahydrocannabinol.
Uniqueness: Tetrahydrocannabinol is unique among cannabinoids due to its strong psychoactive effects, which are primarily mediated through its interaction with the CB1 receptor . In contrast, cannabidiol, for example, does not produce psychoactive effects and has different therapeutic applications .
Propriétés
Numéro CAS |
1323-34-8 |
|---|---|
Formule moléculaire |
C21H30O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
6,6,9-trimethyl-3-pentyl-4a,6a,10a,10b-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,16-17,19-20,22H,5-8H2,1-4H3 |
Clé InChI |
HGPAYXHIEJVIDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC2C(C3C=C(C=CC3C(O2)(C)C)C)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)






![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)

![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)

